molecular formula C17H20NO4P B085732 Azapetine phosphate CAS No. 130-83-6

Azapetine phosphate

Cat. No. B085732
CAS RN: 130-83-6
M. Wt: 333.32 g/mol
InChI Key: SRNXLNNBIYZIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azapetine is a vasodilator . It is a small molecule with a molecular weight of 235.33 and a formula of C17H17N . It is used in the cardiovascular system as a peripheral vasodilator .


Chemical Reactions Analysis

While specific chemical reactions involving Azapetine phosphate are not detailed in the available resources, it’s worth noting that phosphate groups can participate in a variety of chemical reactions. For instance, PO4^3- has been explored as a Brønsted acid catalyst to catalyze the chemical reaction between azaphilones (a subgroup of fungi polyketides) and amines under mild conditions .

Scientific Research Applications

  • Quantitative Determination in Pharmaceuticals : Silvestri and Taponeco (1968) developed a method for the gas chromatographic separation and quantitative determination of azapetine phosphate in pharmaceutical products, highlighting its importance in pharmaceutical analysis (Silvestri & Taponeco, 1968).

  • Evaluation as a Vasodilator Drug : Stallworth, Lee, and Jeffords (1958) evaluated azapetine's use in treating various forms of peripheral vascular diseases, demonstrating its clinical utility as a vasodilator (Stallworth, Lee, & Jeffords, 1958).

  • Effects on Vascular Disease : Jeffords and Stallworth (1956) reported on the clinical usefulness of azapetine in vascular diseases, specifically focusing on its effects on blood flow and vascular response in diseased extremities (Jeffords & Stallworth, 1956).

  • Treatment of Peripheral Arterial Disease : Another study by Stallworth and Jeffords (1956) showed that azapetine, administered orally or intravenously, improved circulation in extremities affected by vasospastic disease (Stallworth & Jeffords, 1956).

  • Expanding Side-Chain Diversity for Biomedical Applications : Chingle, Proulx, and Lubell (2017) discussed azapeptides, which include azapetine, in the context of peptidomimetics for biomedical applications, such as enzyme inhibitors and imaging agents (Chingle, Proulx, & Lubell, 2017).

  • MAO Inhibitory Activity : Grunder, San, and Kaul (1973) synthesized a compound combining features of azapetine and pargyline, exploring its potential as a monoamine oxidase (MAO) inhibitor (Grunder, San, & Kaul, 1973).

  • Post-mortem Muscle Changes : McLoughlin and Heffron (1975) investigated the effects of azaperone, related to azapetine, on post-mortem changes in pig and rabbit skeletal muscle (McLoughlin & Heffron, 1975).

  • Intracellular Delivery of Bioactive Nucleotides : McGuigan et al. (1993) explored the use of aryl phosphate derivatives, like those of azapetine, for delivering bioactive nucleotides into cells, with implications for antiviral therapy (McGuigan et al., 1993).

  • Historical Perspectives on Drug Discovery : Drews (2000) provided a historical perspective on drug discovery, which likely includes compounds like azapetine phosphate (Drews, 2000).

Future Directions

While specific future directions for Azapetine phosphate are not detailed in the available resources, the field of therapeutic peptides is a hot topic in pharmaceutical research, with potential for future developments .

properties

IUPAC Name

phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNXLNNBIYZIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-36-1 (Parent)
Record name Azapetine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30156281
Record name Azapetine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azapetine phosphate

CAS RN

130-83-6
Record name 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azapetine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azapetine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAPETINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azapetine phosphate
Reactant of Route 2
Azapetine phosphate
Reactant of Route 3
Azapetine phosphate
Reactant of Route 4
Azapetine phosphate
Reactant of Route 5
Azapetine phosphate
Reactant of Route 6
Azapetine phosphate

Citations

For This Compound
67
Citations
JD Hardy, AM Stoll, D Cunningham… - American Journal …, 1957 - journals.physiology.org
… Four animals were used as controls and received gum acacia by mouth; four animals received azapetine phosphate by the same route. Between I and i hours after receiving the agent …
Number of citations: 31 journals.physiology.org
D Propoxyphene Hydrochloride—ad - jamanetwork.com
… Actions and Uses.\p=m-\Azapetine phosphate is a potent adrenergic blocking agent with actions … Azapetine phosphate is useful for the treatment of those peripheral vascular diseases in …
Number of citations: 0 jamanetwork.com
A Qayum, SM Yusuf - Life Sciences, 1977 - Elsevier
… Azapetine phosphate (Ilidar) is an alpha adrenoceptive blocking agent considered useful in the treatment of vasoapastic disease (1). … In the course of experiments designed to …
Number of citations: 2 www.sciencedirect.com
W Lichtensteiger, U Mutzner… - Journal of …, 1967 - Wiley Online Library
METHODS The experiments were performcd on 100 male albino mice of 18-35 g body weight. The following drugs were used: reserpine (Serpasil), nialamide HCl (Niamid), azapetine …
Number of citations: 141 onlinelibrary.wiley.com
S Silvestri, G Taponeco - Journal of Chromatography A, 1968 - Elsevier
… prepared by weighing out accurately about 150 mg of pure azapetine phosphate and about … The amount of azapetine phosphate and phenoxybenzamine hydrochloride (mg) present in …
Number of citations: 1 www.sciencedirect.com
S Silvestri - Il Farmaco; Edizione Pratica, 1968 - europepmc.org
… Separation and determination of azapetine phosphate]. - Abstract - Europe PMC … Separation and determination of azapetine phosphate]. …
Number of citations: 1 europepmc.org
S Alder, G Zbinden - Control Mechanisms of Drinking, 2012 - Springer
… Rats receiving three injections of the f3-sympathetic blocking drug propranolol and the a-blocker azapetine phosphate at the end of each 5 day INH treatment period, showed the same …
Number of citations: 2 link.springer.com
DJ Cunningham, WM Benson… - Journal of Applied …, 1957 - journals.physiology.org
… 5 X IO-~, as determined for azapetine phosphate, is used to compute the skin temperature 6. evoking the withdrawal reaction, the aminopyrine values would more closely approximate …
Number of citations: 10 journals.physiology.org
W Lichtensteiger - Nature, 1966 - nature.com
… 15 min later, azapetine phosphate (10 mg/kg) was given intraporitoneally , followed after another 15 min by the intraperitoneal administration of either L-norepinephrine (16--24 mg/kg, …
Number of citations: 43 www.nature.com
A Phosphate
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.